molecular formula C25H29N3O B3911509 4-(1-naphthylmethyl)-N-(4-propoxybenzylidene)-1-piperazinamine

4-(1-naphthylmethyl)-N-(4-propoxybenzylidene)-1-piperazinamine

Cat. No. B3911509
M. Wt: 387.5 g/mol
InChI Key: PQESZVMKWRVOIM-LGUFXXKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-naphthylmethyl)-N-(4-propoxybenzylidene)-1-piperazinamine, also known as PNB-01, is a small molecule compound that has been studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 4-(1-naphthylmethyl)-N-(4-propoxybenzylidene)-1-piperazinamine is not fully understood, but it has been suggested that it may act through multiple pathways. 4-(1-naphthylmethyl)-N-(4-propoxybenzylidene)-1-piperazinamine has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, which may contribute to the anti-cancer activity of 4-(1-naphthylmethyl)-N-(4-propoxybenzylidene)-1-piperazinamine. 4-(1-naphthylmethyl)-N-(4-propoxybenzylidene)-1-piperazinamine has also been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
4-(1-naphthylmethyl)-N-(4-propoxybenzylidene)-1-piperazinamine has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, reduce oxidative stress and inflammation in the brain, and improve cardiac function in animal models of myocardial infarction. 4-(1-naphthylmethyl)-N-(4-propoxybenzylidene)-1-piperazinamine has also been found to increase the expression of antioxidant enzymes and reduce the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

One advantage of 4-(1-naphthylmethyl)-N-(4-propoxybenzylidene)-1-piperazinamine for lab experiments is that it is a small molecule compound that can easily penetrate cell membranes and reach intracellular targets. Additionally, 4-(1-naphthylmethyl)-N-(4-propoxybenzylidene)-1-piperazinamine has been found to have low toxicity in animal models, which makes it a promising candidate for further development. One limitation of 4-(1-naphthylmethyl)-N-(4-propoxybenzylidene)-1-piperazinamine is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different disease models.

Future Directions

There are several future directions for the study of 4-(1-naphthylmethyl)-N-(4-propoxybenzylidene)-1-piperazinamine. One direction is to further investigate its anti-cancer activity and potential use in cancer therapy. Another direction is to explore its neuroprotective effects and potential use in the treatment of neurodegenerative disorders. Additionally, further studies are needed to understand the mechanism of action of 4-(1-naphthylmethyl)-N-(4-propoxybenzylidene)-1-piperazinamine and to identify its molecular targets. Finally, future studies could investigate the potential use of 4-(1-naphthylmethyl)-N-(4-propoxybenzylidene)-1-piperazinamine in combination with other drugs for synergistic effects.

Scientific Research Applications

4-(1-naphthylmethyl)-N-(4-propoxybenzylidene)-1-piperazinamine has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. It has been found to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. 4-(1-naphthylmethyl)-N-(4-propoxybenzylidene)-1-piperazinamine has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 4-(1-naphthylmethyl)-N-(4-propoxybenzylidene)-1-piperazinamine has been found to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function.

properties

IUPAC Name

(E)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-(4-propoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O/c1-2-18-29-24-12-10-21(11-13-24)19-26-28-16-14-27(15-17-28)20-23-8-5-7-22-6-3-4-9-25(22)23/h3-13,19H,2,14-18,20H2,1H3/b26-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQESZVMKWRVOIM-LGUFXXKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(naphthalen-1-ylmethyl)-N-[(E)-(4-propoxyphenyl)methylidene]piperazin-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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